molecular formula C14H14Cl2N2O2S B12397835 HIV-1 inhibitor-36

HIV-1 inhibitor-36

Cat. No.: B12397835
M. Wt: 345.2 g/mol
InChI Key: PFQYNYXEUOGYNE-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-36 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-36 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-36 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthetic route is designed to introduce specific functional groups that contribute to the compound’s inhibitory activity.

Scientific Research Applications

HIV-1 inhibitor-36 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on viral replication and interactions with cellular proteins.

    Medicine: Explored as a potential therapeutic agent for treating HIV-1 infections and preventing the progression to AIDS.

    Industry: Utilized in the development of new antiretroviral drugs and formulations.

Mechanism of Action

HIV-1 inhibitor-36 exerts its effects by targeting specific molecular pathways involved in the viral life cycle. It binds to viral enzymes such as reverse transcriptase and integrase, inhibiting their activity and preventing the integration of viral DNA into the host genome. This disrupts the replication process and reduces the viral load in infected individuals.

Comparison with Similar Compounds

HIV-1 inhibitor-36 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:

    Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.

    Dolutegravir: Another integrase inhibitor with a higher barrier to resistance.

    Elvitegravir: An integrase inhibitor used in combination with other antiretroviral drugs.

This compound stands out due to its unique binding properties and potential for reduced resistance development.

Properties

Molecular Formula

C14H14Cl2N2O2S

Molecular Weight

345.2 g/mol

IUPAC Name

4-(4-chloro-3-methylphenoxy)-N-(5-chloro-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C14H14Cl2N2O2S/c1-9-7-10(4-5-11(9)15)20-6-2-3-13(19)18-14-17-8-12(16)21-14/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19)

InChI Key

PFQYNYXEUOGYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)NC2=NC=C(S2)Cl)Cl

Origin of Product

United States

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